

difference between Butocarboxim and Butocarboxim-d3

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Compound of Interest

Compound Name: *Butocarboxim-d3*

CAS No.: *1795141-34-2*

Cat. No.: *B587581*

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Technical Guide: Butocarboxim vs. Butocarboxim-d3

Executive Summary

Butocarboxim is a carbamate insecticide acting as a reversible acetylcholinesterase (AChE) inhibitor. **Butocarboxim-d3** is its stable isotope-labeled analog (SIL-IS), where three hydrogen atoms on the N-methyl group are replaced with deuterium.

While they are chemically nearly identical, their roles in research and development are distinct: Butocarboxim is the analyte of interest (the target), whereas **Butocarboxim-d3** is the Internal Standard (IS) used to correct for matrix effects, extraction inefficiencies, and instrument drift during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Chemical & Molecular Characterization

The primary difference lies in the isotopic composition. The substitution of Hydrogen-1 (

H) with Deuterium (

H or D) increases the molecular mass without significantly altering the steric or electronic properties relevant to chromatographic retention.

Comparative Data Table

Feature	Butocarboxim (Native)	Butocarboxim-d3 (IS)
Role	Active Pharmaceutical/Pesticide Ingredient	Internal Standard (Quantification)
CAS Number	34681-10-2	1795141-34-2
Chemical Formula		
Molecular Weight	190.26 g/mol	~193.28 g/mol
Monoisotopic Mass	190.0776 Da	193.0964 Da
Isotopic Label	None	N-methyl-d3 ()
Solubility	Soluble in organic solvents (ACN, MeOH)	Identical to native
Retention Time (RT)	(e.g., 3.98 min)	min (Co-elutes)

Structural Nuance

The d3-label is typically located on the N-methyl carbamoyl group.

- Native:
- d3-Analog:

This specific positioning is critical for Mass Spectrometry (MS) method development. If the fragmentation pathway involves the loss of the carbamate tail (a common neutral loss), the resulting product ion may be identical for both the native and the d3 forms. This requires careful selection of Multiple Reaction Monitoring (MRM) transitions.

Mechanistic & Functional Differences

Biological Mechanism (Butocarboxim)

Butocarboxim functions by carbamylation of the serine residue within the active site of the enzyme acetylcholinesterase (AChE).

- Action: Prevents the hydrolysis of acetylcholine.
- Result: Accumulation of acetylcholine at the synaptic cleft, leading to continuous nerve impulse transmission, paralysis, and death of the target pest.

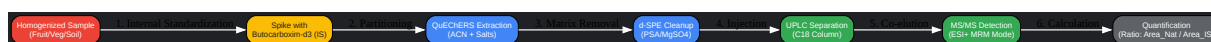
Analytical Mechanism (Butocarboxim-d3)

The d3 analog is not used for its biological activity. It is used for its physicochemical mimicry.

- Extraction: Because it has the same pKa and lipophilicity (LogP) as the native compound, it behaves identically during extraction (e.g., QuEChERS) and cleanup.
- Ionization: In the electrospray ionization (ESI) source, the d3 analog experiences the exact same matrix effects (ion suppression or enhancement) as the analyte.
- Quantification: By normalizing the analyte's signal against the d3 signal, errors caused by matrix interference are mathematically cancelled out.

Analytical Workflow & Visualization

The following diagram illustrates the standard workflow for analyzing Butocarboxim residues using the d3 internal standard.



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Figure 1: Analytical workflow ensuring that **Butocarboxim-d3** compensates for losses at every stage, from extraction to ionization.

Experimental Protocol: LC-MS/MS Quantification

This protocol is designed for high-sensitivity residue analysis.

A. Sample Preparation (QuEChERS Citrate Buffered)

- Weigh: 10.0 g of homogenized sample into a 50 mL centrifuge tube.
- IS Addition: Add 100 μ L of **Butocarboxim-d3** working solution (e.g., 10 μ g/mL in ACN). Vortex for 30s. Crucial: Allow 15 mins for interaction with the matrix.
- Extraction: Add 10 mL Acetonitrile (ACN). Shake vigorously for 1 min.
- Salting Out: Add QuEChERS salts (4g MgSO₄, 1g NaCl, 1g NaCitrate, 0.5g disodium citrate). Shake immediately and vigorously for 1 min.
- Centrifuge: 3000 x g for 5 mins.
- Cleanup (d-SPE): Transfer 1 mL supernatant to a d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine). Vortex and centrifuge.
- Reconstitution: Dilute extract 1:1 with mobile phase A (Water + 5mM Ammonium Formate) to improve peak shape.

B. LC-MS/MS Conditions

- Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 2.1 x 100 mm, 1.8 μ m.
- Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.
- Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 mins.
- Flow Rate: 0.3 mL/min.

C. MRM Transitions (The Critical Differentiator)

Because Butocarboxim can form sodium adducts

, but protonated species

are preferred for quantification, parameters must be tuned carefully.

Compound	Precursor Ion (Q1)	Product Ion (Q3)	Type	Note
Butocarboxim	191.1	75.0	Quant	Backbone fragment
191.1	134.0	Qual	Loss of -NCO group	
Butocarboxim-d3	194.1	75.0	Quant	Label is lost in neutral fragment*

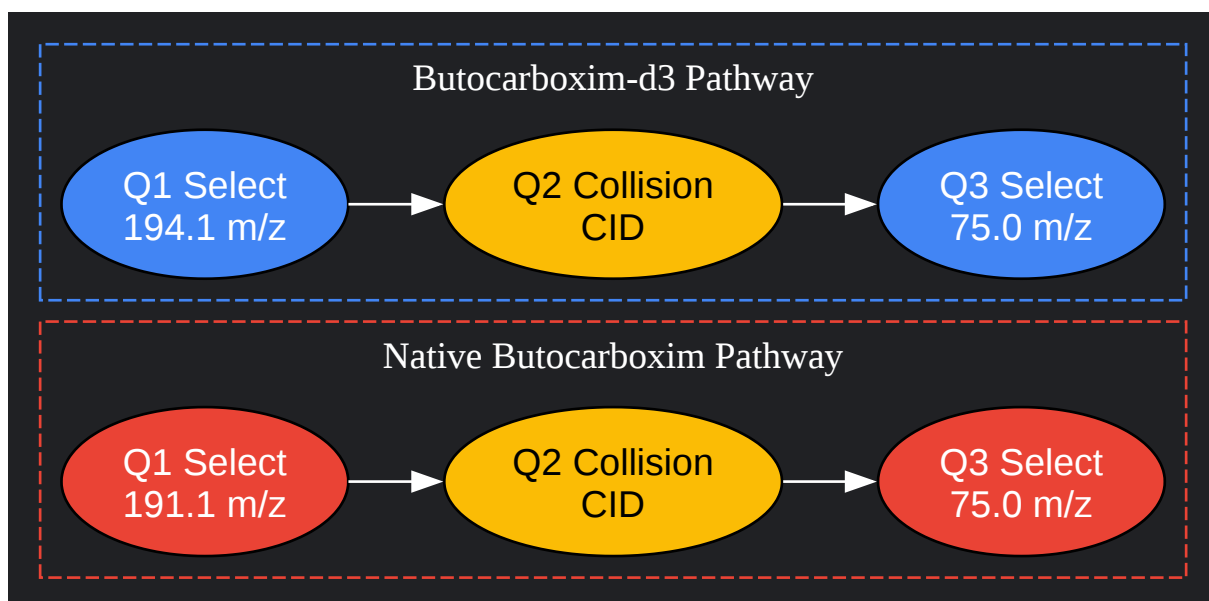
Senior Scientist Insight (The "Cross-Talk" Risk): Note that for the transition 191.1

75.0 and 194.1

75.0, the product ion is identical. This is acceptable because the precursor ions (Q1) differ by 3 Da. The mass spectrometer separates them in the first quadrupole.

- Validation Step: Ensure your Q1 isolation window is set to "Unit" or narrower (0.7 Da) to prevent the 191 isotope from bleeding into the 194 channel.

MRM Logic Diagram



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Figure 2: MRM transition logic. Despite sharing a product ion (75.0), the unique precursor selection allows for distinct quantification channels.

Troubleshooting & Quality Control

Isotopic Purity Check

Before using a new lot of **Butocarboxim-d3**, inject a high concentration of the IS (only) and monitor the Native transition (191

75).

- Goal: Signal should be < 0.5% of the LOQ of the native analyte.
- Reason: If the d3 standard contains d0 (unlabelled) impurities, it will cause false positives.

Sodium Adduct Interference

Butocarboxim has a high affinity for sodium. In "dirty" matrices, you may see a strong signal at m/z 213

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- Action: If sensitivity at 191

is poor, check 213. However, avoid using sodium adducts for quantification if possible, as their formation is highly variable and dependent on the salt content of the mobile phase/sample.

Deuterium Exchange

The d3 label on the N-methyl group is generally stable. However, avoid extremely acidic conditions (pH < 2) for prolonged periods during storage, as this could theoretically promote exchange or hydrolysis of the carbamate moiety.

References

- European Commission. (2023). EU Pesticides Database: Butocarboxim MRLs and Residue Definitions. Retrieved from [\[Link\]](#)
- Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction"
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